molecular formula C11H11BrF3N B7936573 N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine

N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine

Cat. No.: B7936573
M. Wt: 294.11 g/mol
InChI Key: VAVNUVCKKCNIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzyl bromide and cyclopropanamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-3-(trifluoromethyl)benzyl bromide is reacted with cyclopropanamine under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in DMF or thiolates in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)benzylamine
  • 4-bromo-3-(trifluoromethyl)phenylmethanol
  • 4-bromo-3-(trifluoromethyl)phenylacetic acid

Uniqueness

N-{[4-bromo-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts rigidity to the molecule and can influence its biological activity. The combination of bromine and trifluoromethyl groups also enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

N-[[4-bromo-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-4-1-7(6-16-8-2-3-8)5-9(10)11(13,14)15/h1,4-5,8,16H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVNUVCKKCNIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.